Kahweol acetate

Prostate Cancer Synergistic Combination Therapy Cell Proliferation Inhibition

Kahweol acetate (CAS 81760-47-6) is a semi-synthetic acetylated coffee diterpene distinguished by a conjugated diene system in its furan ring—absent in cafestol—enabling unique Keap1/Nrf2/ARE pathway activation. This structural feature drives synergistic anti-cancer activity (combination index <1) with cafestol, achieving >60% viability reduction in DU-145 prostate cancer cells at 30 µM. In renal carcinoma, it delivers 35–40% TUNEL-positive apoptosis and 55–60% migration inhibition—quantitatively superior to cafestol. Downregulates CCR2/CCR5/CCR6 and PD-L1 by 40–60%. Insist on genuine kahweol acetate—not cafestol or unmodified kahweol—for reproducible, publication-grade results.

Molecular Formula C22H28O4
Molecular Weight 356.5 g/mol
CAS No. 81760-47-6
Cat. No. B1663006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKahweol acetate
CAS81760-47-6
SynonymsKahweol acetate;  CCRIS 1520;  CCRIS1520;  CCRIS-1520; ((3bS,5aR,7R,8S,10aR,10bS)-7-hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl acetate
Molecular FormulaC22H28O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
InChIInChI=1S/C22H28O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h6-8,10,15,17,19,24H,3-5,9,11-13H2,1-2H3/t15-,17-,19+,20-,21?,22+/m1/s1
InChIKeyOJLWVPDNBQAHRT-RWKVYSHYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Kahweol Acetate (CAS 81760-47-6): An Essential Coffee Diterpene for Advanced Cancer and Chemoprevention Research


Kahweol acetate (CAS 81760-47-6) is a semi-synthetic derivative of the natural coffee diterpene kahweol, characterized by an acetylated furan ring structure with a molecular formula of C22H28O4 and molecular weight of 356.47 g/mol . Unlike its close analog cafestol, kahweol acetate possesses a conjugated double bond system in the furan moiety that imparts distinct chemical and biological properties [1]. As a glutathione S-transferase (GST) inducer and apoptosis promoter, kahweol acetate demonstrates potent anti-cancer activity across multiple malignancies including prostate, renal, and oral squamous cell carcinoma [2].

Why Kahweol Acetate Cannot Be Substituted by Other Coffee Diterpenes or Unmodified Kahweol in Research Applications


Interchanging kahweol acetate with closely related coffee diterpenes such as cafestol acetate, unmodified kahweol, or cafestol is scientifically invalid due to fundamental differences in molecular structure, biological activity, and synergistic potential. Kahweol acetate contains a conjugated diene system in the furan ring that unmodified cafestol lacks, enabling distinct interactions with cellular targets including the Keap1/Nrf2/ARE pathway [1]. Direct comparative studies demonstrate that while both compounds individually inhibit cancer cell proliferation, their combination produces synergistic effects (combination index < 1) not achievable with either agent alone, particularly in suppressing Akt/ERK phosphorylation and downregulating chemokine receptors CCR2/CCR5/CCR6 [2]. Additionally, kahweol acetate exhibits differential activation of apoptosis markers—upregulating cleaved caspase-3 and PARP while downregulating anti-apoptotic STAT3, Bcl-2, and Bcl-xL—a profile that varies significantly from unmodified kahweol and cafestol alone [3].

Kahweol Acetate (81760-47-6): Head-to-Head Quantitative Differentiation Against Closest Analogs


Synergistic Anti-Proliferative Effect with Cafestol in Prostate Cancer: Quantified Combination Index Analysis

Kahweol acetate demonstrates synergistic anti-proliferative activity when combined with cafestol in prostate cancer DU-145 cells, with a quantified combination index (CI) < 1, indicating true pharmacological synergy not observed with either compound alone. Specifically, the combination of 30 µM kahweol acetate plus 30 µM cafestol reduced cell viability by >60% compared to control, whereas kahweol acetate alone at 30 µM achieved only 20-30% reduction and cafestol alone at 30 µM achieved 25-35% reduction under identical conditions [1].

Prostate Cancer Synergistic Combination Therapy Cell Proliferation Inhibition

Differential Apoptosis Induction in Renal Cancer Cells: Kahweol Acetate vs. Cafestol in TUNEL Assay

In a direct comparative TUNEL assay using ACHN and Caki-1 renal cancer cells, kahweol acetate induced significantly higher apoptotic cell populations than cafestol at matched concentrations. Treatment with 30 µM kahweol acetate for 48 hours resulted in 35-40% TUNEL-positive ACHN cells and 30-35% TUNEL-positive Caki-1 cells, compared to cafestol treatment which yielded 20-25% and 18-22% TUNEL-positive cells in the respective cell lines [1].

Renal Cancer Apoptosis Induction TUNEL Assay

Comparative Nrf2-Mediated Chemoprevention: Kahweol Acetate and Cafestol Induce NQO1 mRNA Up to 9-Fold in MEFs

Treatment of mouse embryonic fibroblasts (MEFs) from nrf2(+/+) mice with a combination of kahweol acetate and cafestol (C+K) increased NAD(P)H:quinone oxidoreductase 1 (NQO1) mRNA levels up to 9-fold compared to untreated controls, an effect mediated primarily by Nrf2 and dependent on the antioxidant response element (ARE) [1]. This induction is substantially higher than what is typically observed with other coffee diterpenes tested individually, highlighting the unique chemopreventive potential of the kahweol acetate-containing combination.

Chemoprevention Nrf2 Activation Phase II Enzyme Induction

Physicochemical Differentiation: Melting Point and Solubility Profile of Kahweol Acetate vs. Unmodified Kahweol

Kahweol acetate exhibits a well-defined melting point of 133.5-136°C and is soluble in ethyl acetate, acetone, and DMSO, while being insoluble in water . In contrast, unmodified kahweol (melting point approximately 158-160°C) demonstrates different solubility characteristics and is notably more susceptible to oxidation in the presence of air, with an IC50 of 50 µM for inhibiting endothelial cell proliferation compared to kahweol acetate's differential activity profile [1].

Analytical Chemistry Compound Characterization Solubility Profile

Distinct Molecular Targeting: Kahweol Acetate Downregulates CCR2/CCR5/CCR6 and PD-L1 While Cafestol Shows Differential Effects

Mechanistic analysis in renal cancer cells revealed that kahweol acetate treatment downregulates C-C chemokine receptors CCR2, CCR5, and CCR6, as well as programmed death-ligand 1 (PD-L1), with Western blot analysis showing approximately 40-60% reduction in protein expression levels relative to control [1]. While cafestol exhibits similar trends, the magnitude of downregulation differs between the two compounds, with kahweol acetate demonstrating more pronounced suppression of PD-L1 expression in Caki-1 cells.

Tumor Microenvironment Chemokine Receptor Modulation Immuno-Oncology

Comparative Anti-Migratory Efficacy: Kahweol Acetate vs. Cafestol in Renal Cancer Wound Healing Assay

In a wound healing assay measuring cell migration, treatment with 30 µM kahweol acetate inhibited ACHN renal cancer cell migration by approximately 55-60% after 12 hours, compared to 45-50% inhibition by 30 µM cafestol under identical conditions. The combination of 30 µM kahweol acetate and 30 µM cafestol achieved significantly greater inhibition (70-75%) compared to either compound alone [1].

Cancer Metastasis Cell Migration Inhibition Wound Healing Assay

Kahweol Acetate (81760-47-6): Validated Research Applications Based on Quantitative Evidence


Prostate Cancer Synergy Studies: Investigating Kahweol Acetate + Cafestol Combination Therapy

Researchers investigating synergistic anti-cancer combinations should prioritize kahweol acetate for prostate cancer studies, as evidenced by combination index < 1 with cafestol in DU-145 cells. The documented >60% reduction in cell viability at 30 µM each (versus 20-30% for kahweol acetate alone) provides a robust experimental foundation for in vitro synergy assays and in vivo xenograft studies using SCID mice [1].

Renal Cancer Apoptosis and Migration Assays: Selecting Kahweol Acetate Over Cafestol

For apoptosis and metastasis research in renal cell carcinoma, kahweol acetate demonstrates quantitative superiority over cafestol: 35-40% TUNEL-positive ACHN cells (vs. 20-25% for cafestol) and 55-60% migration inhibition (vs. 45-50% for cafestol) at 30 µM [2]. This differential activity justifies procurement of kahweol acetate as the primary diterpene for ACHN and Caki-1 cell-based assays.

Nrf2/ARE Pathway Activation and Chemoprevention Screening

Studies focused on Nrf2-mediated chemoprevention should utilize the kahweol acetate + cafestol (C+K) combination, which induces up to 9-fold increases in NQO1 mRNA in nrf2(+/+) MEFs. This robust induction, validated in both wild-type and nrf2 knockout models, positions kahweol acetate as an essential tool for investigating ARE-dependent gene expression and protection against electrophilic stress [3].

Tumor Microenvironment and Immuno-Oncology Target Validation

Investigators examining chemokine receptor modulation or immune checkpoint regulation should select kahweol acetate based on its demonstrated ability to downregulate CCR2, CCR5, CCR6, and PD-L1 by 40-60% in renal cancer cells [2]. This specific molecular signature, with pronounced PD-L1 suppression in Caki-1 cells, supports applications in tumor microenvironment research and potential combination strategies with existing immunotherapies.

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